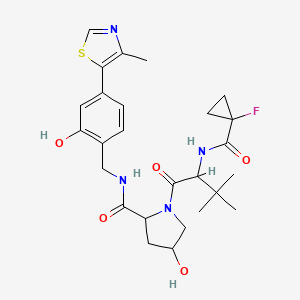
(2S,4R)-1-((S)-2-(1-Fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-cyclopropane-F is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group. This compound is a basic building block for the development of a protein degrader library, allowing rapid conjugation with many linkers containing active leaving groups .
Preparation Methods
The synthesis of VH032-cyclopropane-F involves the acetylation of VH032 amine with acetic anhydride in the presence of N,N-diisopropylethylamine, using dichloromethane as the solvent . This method provides a straightforward route to obtain the desired compound with high purity. Industrial production methods typically follow similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
VH032-cyclopropane-F undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
VH032-cyclopropane-F is widely used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . This compound has applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins.
Industry: Used in the development of new drugs and biotechnological tools.
Mechanism of Action
VH032-cyclopropane-F exerts its effects by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways.
Comparison with Similar Compounds
VH032-cyclopropane-F is unique due to its functionalized structure, which allows for rapid conjugation with linkers. Similar compounds include:
VH032: The parent compound, which also binds to the von-Hippel-Lindau protein.
VH032-OH: A hydroxylated derivative with similar binding properties.
PROTAC 1: A molecule formed by linking VH032-cyclopropane-F to a target protein ligand.
These compounds share similar binding affinities and mechanisms of action but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C26H33FN4O5S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36) |
InChI Key |
OKBLHQUBMCCFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


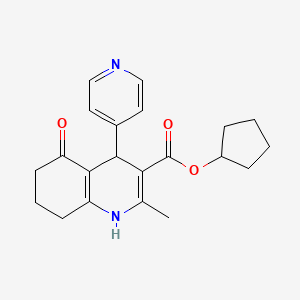
![3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496491.png)
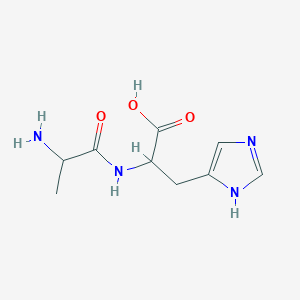
![2-{2-[(2,6-Dichlorobenzyl)amino]ethoxy}ethanol](/img/structure/B12496509.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
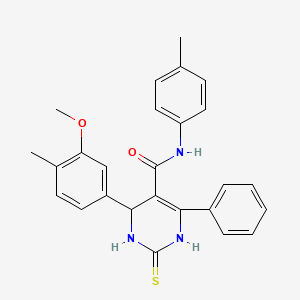
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)
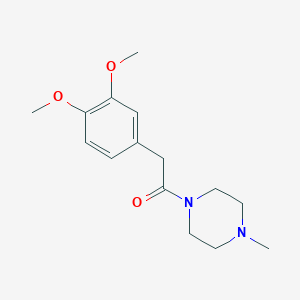
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
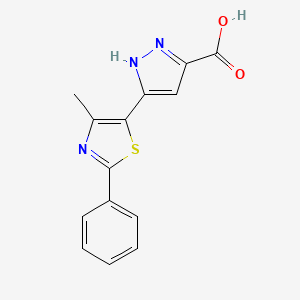
![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
